molecular formula C11H15ClO B13690552 4-(Tert-butyl)-2-chloro-6-methylphenol

4-(Tert-butyl)-2-chloro-6-methylphenol

Cat. No.: B13690552
M. Wt: 198.69 g/mol
InChI Key: OFEFPFXMIUUNBP-UHFFFAOYSA-N
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Description

4-(Tert-butyl)-2-chloro-6-methylphenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group, a chlorine atom, and a methyl group attached to a phenolic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tert-butyl)-2-chloro-6-methylphenol can be achieved through several synthetic routes. One common method involves the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically proceeds under mild conditions, with the tert-butyl group being introduced at the para position relative to the hydroxyl group. The chlorination of the resulting tert-butylphenol can be carried out using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the ortho position. The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Tert-butyl)-2-chloro-6-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 4-(Tert-butyl)-2-chloro-6-methylphenol is used as a building block in organic synthesis.

Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its phenolic structure allows it to interact with various biological molecules, providing insights into biochemical pathways .

Medicine: Its ability to undergo various chemical modifications makes it a versatile scaffold for drug design .

Industry: In the industrial sector, this compound is used as an intermediate in the production of polymers, resins, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)-2-chloro-6-methylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition or activation of enzymatic activity. The tert-butyl and methyl groups provide steric hindrance, affecting the binding affinity and specificity of the compound. The chlorine atom can participate in halogen bonding, further influencing the compound’s interactions with biological targets .

Properties

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

4-tert-butyl-2-chloro-6-methylphenol

InChI

InChI=1S/C11H15ClO/c1-7-5-8(11(2,3)4)6-9(12)10(7)13/h5-6,13H,1-4H3

InChI Key

OFEFPFXMIUUNBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)Cl)C(C)(C)C

Origin of Product

United States

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